molecular formula C16H32N2O2S B7544062 1-{[1-(Butylsulfonyl)-4-piperidyl]methyl}azepane

1-{[1-(Butylsulfonyl)-4-piperidyl]methyl}azepane

Cat. No.: B7544062
M. Wt: 316.5 g/mol
InChI Key: TURUNNKJERIREI-UHFFFAOYSA-N
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Description

1-{[1-(Butylsulfonyl)-4-piperidyl]methyl}azepane is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a butylsulfonyl group and an azepane moiety

Properties

IUPAC Name

1-[(1-butylsulfonylpiperidin-4-yl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2S/c1-2-3-14-21(19,20)18-12-8-16(9-13-18)15-17-10-6-4-5-7-11-17/h16H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURUNNKJERIREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(Butylsulfonyl)-4-piperidyl]methyl}azepane typically involves the reaction of piperidine with butylsulfonyl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, resulting in the formation of the butylsulfonyl-piperidine intermediate. This intermediate is then reacted with azepane to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(Butylsulfonyl)-4-piperidyl]methyl}azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-{[1-(Butylsulfonyl)-4-piperidyl]methyl}azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1-(Butylsulfonyl)-4-piperidyl]methyl}azepane involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(Butylsulfonyl)piperidine
  • 1-(Butylsulfonyl)-4-methylpiperidine
  • 1-(Butylsulfonyl)-2-methylpiperidine

Comparison: 1-{[1-(Butylsulfonyl)-4-piperidyl]methyl}azepane is unique due to the presence of both the piperidine and azepane rings, which confer distinct chemical and biological properties.

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